
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is an organosilicon compound that features both phenyl and phenoxy groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane typically involves the reaction of (2-ethoxyphenyl)dimethylchlorosilane with (3-(phenoxy)phenyl)methanol under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
(2−Ethoxyphenyl)dimethylchlorosilane+(3−Phenoxyphenyl)methanol→(2−Ethoxyphenyl)dimethyl((3−phenoxyphenyl)methoxymethyl)silane+HCl
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane can undergo various types of chemical reactions, including:
Oxidation: The phenyl and phenoxy groups can be oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used for this compound.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation of the phenyl and phenoxy groups can lead to the formation of quinones or other oxidized aromatic compounds.
Reduction: Reduction can result in the formation of the corresponding alcohols or hydrocarbons.
Substitution: Substitution reactions can yield a variety of organosilicon compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Medicine: Investigated for its potential use in the design of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane involves its interaction with various molecular targets and pathways. The silicon atom can form stable bonds with other elements, allowing the compound to participate in a range of chemical reactions. The phenyl and phenoxy groups can interact with biological molecules, potentially influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Methoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
- (2-Ethoxyphenyl)dimethyl((3-(methoxy)phenyl)methoxymethyl)silane
- (2-Phenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane
Uniqueness
(2-Ethoxyphenyl)dimethyl((3-(phenoxy)phenyl)methoxymethyl)silane is unique due to the presence of both ethoxy and phenoxy groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
106786-75-8 |
|---|---|
Fórmula molecular |
C24H28O3Si |
Peso molecular |
392.6 g/mol |
Nombre IUPAC |
(2-ethoxyphenyl)-dimethyl-[(3-phenoxyphenyl)methoxymethyl]silane |
InChI |
InChI=1S/C24H28O3Si/c1-4-26-23-15-8-9-16-24(23)28(2,3)19-25-18-20-11-10-14-22(17-20)27-21-12-6-5-7-13-21/h5-17H,4,18-19H2,1-3H3 |
Clave InChI |
ODNWPABOIKSFFH-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1[Si](C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


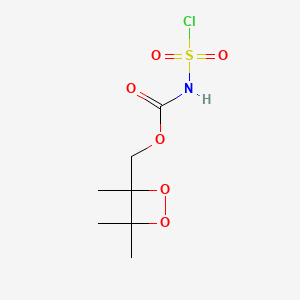
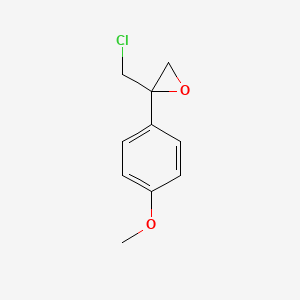
![Bis[([1,1'-biphenyl]-2-yl)oxy](dioctyl)stannane](/img/structure/B14314455.png)
![Methyl [3-(morpholin-4-yl)-5-oxocyclopent-1-en-1-yl]acetate](/img/structure/B14314458.png)
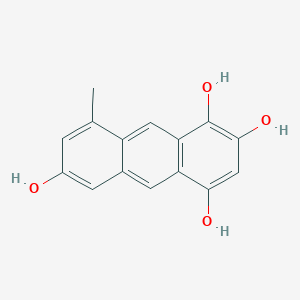
![1-[(1E)-3,4,5,6,7,8-Hexahydro-2H-azonin-9-yl]azepan-2-one](/img/structure/B14314468.png)
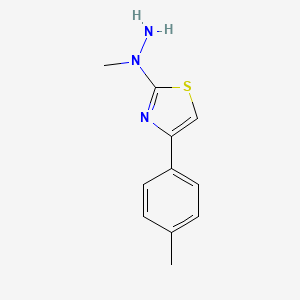
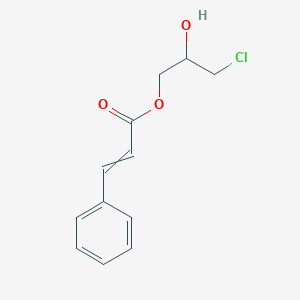
![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
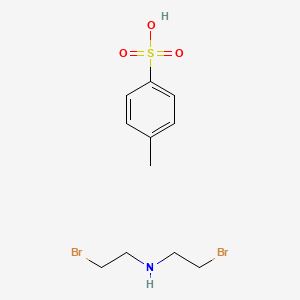
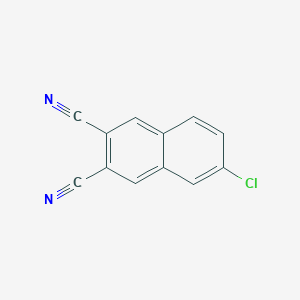

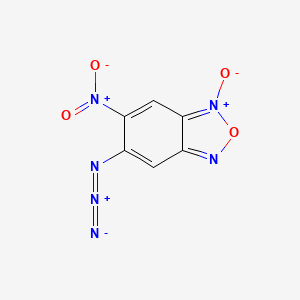
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
